molecular formula C19H22ClN3O4S B2892786 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1251670-61-7

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2892786
CAS No.: 1251670-61-7
M. Wt: 423.91
InChI Key: BBISDOJJTYCGRW-UHFFFAOYSA-N
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Description

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Biological Half-Lives

Research on similar sulfonylureas, such as U-18536 and acetohexamide, has explored their metabolism in humans, revealing rapid absorption and metabolism. These studies have determined the biological half-lives of these compounds and their metabolites, providing insights into their duration of action and hypoglycemic effects. Such research may suggest potential applications of "2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-chlorophenyl)acetamide" in metabolic studies or as a starting point for developing therapeutic agents with specific pharmacokinetic properties (Smith, Vecchio, & Forist, 1965).

Mechanistic Pharmacokinetic and Pharmacodynamic Modeling

Research into compounds like CHF3381, which is a N-methyl-d-aspartate antagonist and monoamine oxidase-A inhibitor, involved developing mechanistic models to describe their pharmacokinetics and pharmacodynamics. This type of research can guide the development of new drugs by providing a framework for predicting their behavior in the body, potentially applicable to the compound for its use in pain management or neurological conditions (Csajka, Imbimbo, Piccinno, Dostert, & Verotta, 2005).

Toxicological Studies

Toxicologic studies on combinations of chemicals, including chlorophenoxyacetic acids and chlorpyrifos, provide critical data on the safety and potential risks associated with chemical exposure. Understanding the toxicological profile of "this compound" could be important for evaluating its safety in various applications, from agricultural to pharmaceutical uses (Osterloh, Lotti, & Pond, 1983).

Nephrotoxicity Investigations

Investigations into the nephrotoxicity of various compounds, including cefazedone and gentamicin, and their combinations with other antibiotics, highlight the importance of understanding the renal effects of chemical compounds. Such studies can inform the safe use of "this compound" in clinical settings or in the development of new drugs with minimized renal side effects (Mondorf, 1979).

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-15-7-5-8-16(13-15)21-18(24)14-22-10-6-9-17(19(22)25)28(26,27)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISDOJJTYCGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.